molecular formula C18H19ClN2O2S B2412645 (5-chloro-2-methoxyphenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone CAS No. 2034360-68-2

(5-chloro-2-methoxyphenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone

Cat. No.: B2412645
CAS No.: 2034360-68-2
M. Wt: 362.87
InChI Key: LLPYOXGPTINITL-UHFFFAOYSA-N
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Description

(5-chloro-2-methoxyphenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H19ClN2O2S and its molecular weight is 362.87. The purity is usually 95%.
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Biological Activity

The compound (5-chloro-2-methoxyphenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound consists of a chloro-substituted methoxyphenyl group linked to a thienopyridine derivative through an azetidine moiety. The structural formula can be represented as follows:

  • Molecular Formula: C20H23ClN2O2S
  • Molecular Weight: 390.93 g/mol

The unique combination of functional groups suggests interactions with various biological targets, making it a candidate for drug development.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Anti-inflammatory effects
  • Neuroprotective properties
  • Potential anticancer activities

These activities can be attributed to the compound's ability to interact with specific receptors or enzymes involved in disease mechanisms.

Interaction studies are essential for understanding how this compound engages with biological macromolecules such as proteins and nucleic acids. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to measure binding affinities and kinetics. Additionally, computational docking studies provide insights into the compound's fit within active sites of target proteins, elucidating its mechanism of action.

Comparative Analysis with Similar Compounds

The following table compares the structural features and biological activities of this compound with other related molecules:

Compound NameStructure FeaturesBiological Activity
2-Methyl-6-phenylethynylpyridineContains a phenylethynyl groupmGluR5 antagonist
4-(5-Methylindolyl)-2-methylheptylguanidinothiazoleIndole derivativeAntidepressant effects
6-(4-Chlorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-aminePyrazoloquinoline structureAnticancer activity

This comparative analysis highlights the diversity within this chemical class and showcases unique features that may confer specific biological activities.

Case Studies and Research Findings

  • Neuroprotective Effects : A study indicated that similar compounds have shown neuroprotective effects in models of neurodegenerative diseases. These compounds were able to reduce oxidative stress markers and improve neuronal survival rates.
  • Anti-inflammatory Activity : Research has demonstrated that compounds structurally related to the target molecule inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating autoimmune disorders.
  • Anticancer Potential : Preliminary studies have suggested that this compound may induce apoptosis in cancer cell lines. Further investigation is warranted to elucidate its efficacy and mechanism in cancer therapy.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2S/c1-23-16-3-2-13(19)8-15(16)18(22)21-10-14(11-21)20-6-4-17-12(9-20)5-7-24-17/h2-3,5,7-8,14H,4,6,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPYOXGPTINITL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)N3CCC4=C(C3)C=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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